Cas no 73606-98-1 (1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one)
![1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one structure](https://it.kuujia.com/scimg/cas/73606-98-1x500.png)
73606-98-1 structure
Nome del prodotto:1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
- 1,10,11-trihydroxy-8-methyl-7-(3-methylbut-2-enoxy)-4-(3-methylbut-2-enyl)-5,11-dihydrobenzo[c][1]benzazepin-6-one
- 8-Methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-11H-dibenzo[b,e]azepine-1,6,10,11-tetrol
- Silvaticamide
- 6H-Dibenz(b,e)azepin-6-one, 5,11-dihydro-1,10,11-trihydroxy-8-methyl-4-(3-methyl-2-butenyl)-7-((3-methyl-2-butenyl)oxy)-
- UNII-57N7O84XUX
- Q27261508
- 73606-98-1
- 57N7O84XUX
- Silvaticarnide
- DTXSID60994395
-
- Inchi: InChI=1S/C25H29NO5/c1-13(2)6-7-16-8-9-17(27)20-22(16)26-25(30)21-19(23(20)29)18(28)12-15(5)24(21)31-11-10-14(3)4/h6,8-10,12,23,27-29H,7,11H2,1-5H3,(H,26,30)
- Chiave InChI: FJWQQVOUWHGXSF-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=C2C(C3=C(C=CC(=C3NC(=O)C2=C1OCC=C(C)C)CC=C(C)C)O)O)O
Proprietà calcolate
- Massa esatta: 423.20457303g/mol
- Massa monoisotopica: 423.20457303g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 696
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 99Ų
- XLogP3: 4.7
1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one Letteratura correlata
-
Rohan A. Davis,Anthony R. Carroll,Katherine T. Andrews,Glen M. Boyle,Truc Linh Tran,Peter C. Healy,John A. Kalaitzis,Roger G. Shivas Org. Biomol. Chem. 2010 8 1785
-
T. J. Simpson Nat. Prod. Rep. 1987 4 339
-
3. Studies on fungal products. Part 13. Isolation and structures of dithiosilvatin and silvathione, novel dioxopiperazine derivatives from Aspergillus silvaticusNobuo Kawahara,Koohei Nozawa,Shoichi Nakajima,Ken-ichi Kawai J. Chem. Soc. Perkin Trans. 1 1987 2099
-
4. Index pages
73606-98-1 (1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one) Prodotti correlati
- 1352513-65-5(2-tert-Butylsulfanyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridine)
- 1805700-38-2(2,7-Dibromo-1H-benzimidazole-5-acetic acid)
- 1262415-08-6(2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride)
- 1806786-11-7(2,5-Dibromo-4-(difluoromethyl)-3-methylpyridine)
- 2228515-00-0(3-({pyrazolo1,5-apyridin-3-yl}methyl)piperidin-3-ol)
- 2228154-32-1(tert-butyl N-3-amino-2-(5-nitrofuran-2-yl)propylcarbamate)
- 1105192-46-8(2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride)
- 1250294-40-6(1-(4-Methoxyphenyl)propane-1-sulfonyl chloride)
- 1480560-76-6(2-amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid)
- 2171419-26-2(2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-2-yl}acetic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
